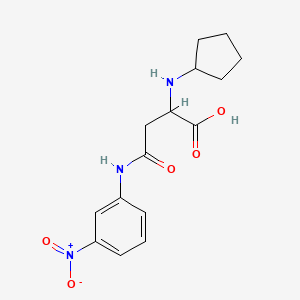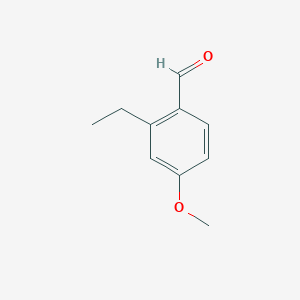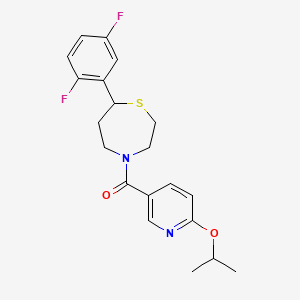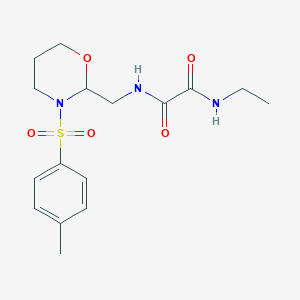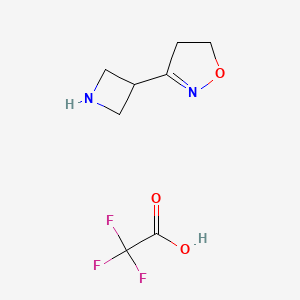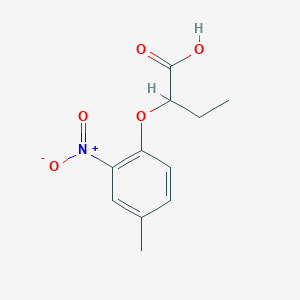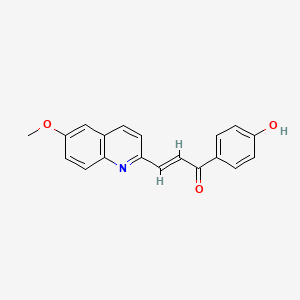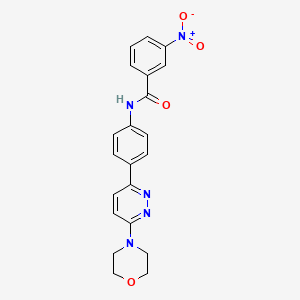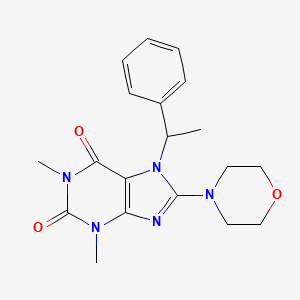
1,3-dimethyl-8-morpholino-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-morpholino-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. Adenosine is a naturally occurring nucleoside that plays a role in various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A2A receptor is found in high concentrations in the brain and is involved in the regulation of dopamine release, which is important for motor control and reward mechanisms. SCH 58261 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacology
- Chemical and Pharmacological Interest : Morpholine, a key component in the compound, is present in various pharmacologically active compounds. Morpholine derivatives have been studied for their diverse pharmacological activities, highlighting the potential of these derivatives in drug development. The exploration of morpholine and its analogues shows a broad spectrum of pharmacological profiles, indicating their significance in biochemistry and their potential for various applications in medicine (Asif & Imran, 2019).
Purine-Utilizing Enzyme Inhibitors
- Bioactive Fused Heterocycles as PUEIs : The role of purine-utilizing enzymes (PUEs) in diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders highlights the importance of inhibitors for these enzymes. Heterocyclic compounds acting as PUE inhibitors have shown a broad spectrum of medicinal activities, offering insights into drug design and development targeting these enzymes. This review emphasizes the potential of heterocyclics in addressing a range of diseases, suggesting the relevance of purine analogues in therapeutic interventions (Chauhan & Kumar, 2015).
Propiedades
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-(1-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13(14-7-5-4-6-8-14)24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23-9-11-27-12-10-23/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGZLIGCFZILGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

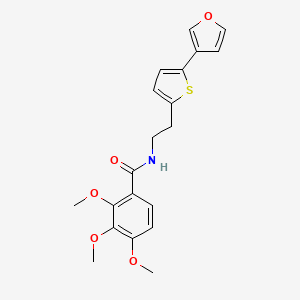
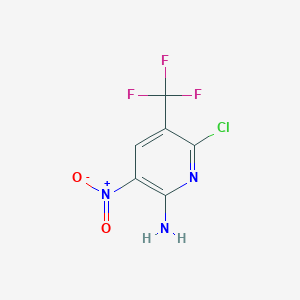
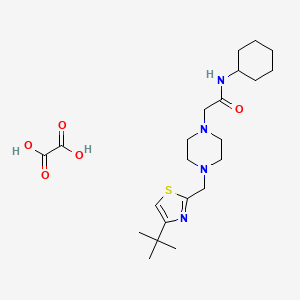
![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)
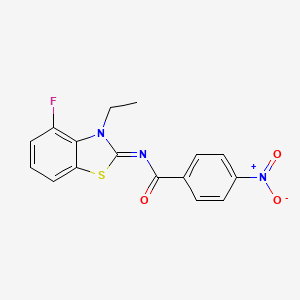
![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)
